molecular formula C8H10O2 B12400593 4-Methoxybenzyl-d2 Alcohol

4-Methoxybenzyl-d2 Alcohol

Cat. No.: B12400593
M. Wt: 140.18 g/mol
InChI Key: MSHFRERJPWKJFX-NCYHJHSESA-N
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Description

(4-Methoxyphenyl)methanol-d2, also known as deuterated (4-Methoxyphenyl)methanol, is a stable isotope-labeled compound. It is a derivative of (4-Methoxyphenyl)methanol where the hydrogen atoms at the methanol group are replaced by deuterium atoms. This compound is often used in scientific research, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methanol-d2 typically involves the deuteration of (4-Methoxyphenyl)methanol. One common method is the reduction of (4-Methoxyphenyl)methanol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of (4-Methoxyphenyl)methanol-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methanol-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (4-Methoxyphenyl)methanal-d2 using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to (4-Methoxyphenyl)methane-d2 using reducing agents like lithium aluminum deuteride (LiAlD4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: (4-Methoxyphenyl)methanal-d2

    Reduction: (4-Methoxyphenyl)methane-d2

    Substitution: Various substituted (4-Methoxyphenyl)methanol-d2 derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)methanol-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of (4-Methoxyphenyl)methanol in various chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of (4-Methoxyphenyl)methanol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing (4-Methoxyphenyl)methanol.

    Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles and reduced metabolic degradation.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methanol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This property is particularly useful in studying reaction mechanisms and metabolic pathways. The compound can also act as a probe to investigate the binding and activity of enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methanol
  • (4-Methoxyphenyl)methanal
  • (4-Methoxyphenyl)methane

Uniqueness

(4-Methoxyphenyl)methanol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and quantification in various studies. Additionally, the kinetic isotope effects observed with deuterium substitution can provide valuable insights into reaction mechanisms and metabolic processes.

Properties

Molecular Formula

C8H10O2

Molecular Weight

140.18 g/mol

IUPAC Name

dideuterio-(4-methoxyphenyl)methanol

InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6D2

InChI Key

MSHFRERJPWKJFX-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)OC)O

Canonical SMILES

COC1=CC=C(C=C1)CO

Origin of Product

United States

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